molecular formula C14H25N3 B2784631 N1-(4-(dimethylamino)benzyl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 106783-29-3

N1-(4-(dimethylamino)benzyl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No.: B2784631
CAS No.: 106783-29-3
M. Wt: 235.375
InChI Key: RZBFKJUBQNZTQS-UHFFFAOYSA-N
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Description

N’-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine is an organic compound with a complex structure that includes a benzyl group substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 4-(dimethylamino)benzyl chloride with N,N-dimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Biological Activity

N1-(4-(dimethylamino)benzyl)-N3,N3-dimethylpropane-1,3-diamine, also known as DMAB-D, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of DMAB-D, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₃₃N₃
  • Molecular Weight : 255.46 g/mol
  • CAS Number : 106783-29-3
  • Solubility : Soluble in water and organic solvents.

DMAB-D exhibits several mechanisms that contribute to its biological activity:

  • Nucleophilic Activity : The dimethylamino groups in DMAB-D can act as nucleophiles, allowing the compound to participate in various chemical reactions, including electrophilic substitutions and complex formations with biological substrates.
  • Interaction with Biological Targets : Research indicates that DMAB-D may interact with specific receptors or enzymes, potentially modulating their activity. This interaction could lead to altered signaling pathways within cells, impacting processes such as cell proliferation and apoptosis .

Antioxidant Activity

DMAB-D has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases:

  • Mechanism : DMAB-D may scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
  • Research Findings : In vitro studies have demonstrated that DMAB-D can reduce oxidative damage in cellular models, suggesting its potential as a protective agent against oxidative stress-related diseases.

Anti-inflammatory Effects

Inflammation plays a significant role in many chronic diseases. DMAB-D's anti-inflammatory properties have been investigated:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and modulate immune responses.
  • Case Studies : In animal models of inflammation, DMAB-D administration resulted in decreased levels of inflammatory markers, indicating its potential therapeutic role in inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of DMAB-D have also been explored:

  • Spectrum of Activity : Preliminary studies suggest that DMAB-D exhibits activity against certain bacteria and fungi.
  • Research Insights : A study indicated that DMAB-D could inhibit the growth of Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities of DMAB-D

Activity TypeMechanismEffectivenessReference
AntioxidantFree radical scavengingEffective in vitro
Anti-inflammatoryCytokine inhibitionReduced inflammation
AntimicrobialInhibition of pathogen growthActive against bacteria and fungi

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the effects of DMAB-D. Potential areas for future investigation include:

  • Clinical Trials : Conducting clinical trials to assess the efficacy and safety of DMAB-D in humans.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency or reduce toxicity.
  • Mechanistic Studies : Delving deeper into the molecular pathways affected by DMAB-D to better understand its therapeutic potential.

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3/c1-16(2)11-5-10-15-12-13-6-8-14(9-7-13)17(3)4/h6-9,15H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBFKJUBQNZTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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